molecular formula C44H66N12O7S2 B174440 Ac-arg-phe-met-trp-met-thr-nh2 CAS No. 152274-67-4

Ac-arg-phe-met-trp-met-thr-nh2

Cat. No.: B174440
CAS No.: 152274-67-4
M. Wt: 939.2 g/mol
InChI Key: DJTZXNBYHIQLGI-DUGSHLAESA-N
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Description

The compound Ac-arg-phe-met-trp-met-thr-nh2 is a complex organic molecule with multiple functional groups, including amide, amino, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common synthetic routes include:

    Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds. Reagents such as carbodiimides (e.g., EDC or DCC) are often used to facilitate this reaction.

    Protection and Deprotection Steps: Protecting groups are used to temporarily mask reactive functional groups during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) for amines and TBDMS (tert-butyldimethylsilyl) for alcohols.

    Coupling Reactions: The coupling of different fragments of the molecule is achieved using reagents like HATU or PyBOP, which activate carboxylic acids for nucleophilic attack by amines.

    Final Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while reduction of the amide groups would yield primary amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
  • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoic acid

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical and biological interactions

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZXNBYHIQLGI-DUGSHLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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